molecular formula C22H17ClN2O4 B245064 N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide

Cat. No. B245064
M. Wt: 408.8 g/mol
InChI Key: PNJATRYTZDKMFQ-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide, also known as BZ-423, is a small molecule compound that has been extensively studied for its immunomodulatory properties. BZ-423 has been shown to modulate the immune system by selectively targeting and inhibiting the function of a specific protein, the mitochondrial benzodiazepine receptor (mBzR).

Mechanism of Action

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide selectively targets and inhibits the function of the mitochondrial benzodiazepine receptor (mBzR). mBzR is a protein that is located in the outer membrane of mitochondria and is involved in the regulation of mitochondrial function and cell death. By inhibiting the function of mBzR, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide can modulate the immune system and protect cells from damage.
Biochemical and Physiological Effects:
N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has been shown to have a number of biochemical and physiological effects. It can modulate the production of cytokines, which are signaling molecules that are involved in the immune response. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide can also inhibit the activation of immune cells, such as T cells and macrophages. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide can protect cells from oxidative stress and apoptosis, which are processes that can lead to cell death.

Advantages and Limitations for Lab Experiments

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has several advantages for use in lab experiments. It has a well-defined mechanism of action, making it a useful tool for studying the immune system and mitochondrial function. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide is also highly selective for mBzR, which reduces the risk of off-target effects. However, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has some limitations for lab experiments. It is a small molecule compound, which can limit its ability to penetrate cells and tissues. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has a relatively short half-life, which can limit its effectiveness in some experiments.

Future Directions

There are several future directions for the study of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide. One potential area of research is the development of more potent and selective analogs of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide. Another area of research is the exploration of the role of mBzR in other diseases, such as cancer and neurodegenerative disorders. In addition, the use of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide in combination with other drugs may enhance its therapeutic potential. Finally, the development of new delivery methods for N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide may improve its effectiveness in vivo.
In conclusion, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide is a small molecule compound that has been extensively studied for its immunomodulatory properties. It selectively targets and inhibits the function of the mitochondrial benzodiazepine receptor (mBzR), which modulates the immune system and protects cells from damage. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the study of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide, which may lead to the development of new therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide involves a series of chemical reactions starting from commercially available starting materials. The synthesis begins with the preparation of a key intermediate, 3-chloro-4-ethoxybenzoic acid, which is then coupled with a cyclic enone to form the final product, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide. The synthesis of N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has been extensively studied for its immunomodulatory properties in a variety of preclinical models. It has been shown to have anti-inflammatory effects in models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease. N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has also been shown to have antitumor activity in models of breast cancer and melanoma. In addition, N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide has been shown to have neuroprotective effects in models of Parkinson's disease and stroke.

properties

Molecular Formula

C22H17ClN2O4

Molecular Weight

408.8 g/mol

IUPAC Name

N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-3-chloro-4-ethoxybenzamide

InChI

InChI=1S/C22H17ClN2O4/c1-2-28-19-10-7-13(11-16(19)23)21(27)24-14-8-9-18(26)15(12-14)22-25-17-5-3-4-6-20(17)29-22/h3-12,25H,2H2,1H3,(H,24,27)/b22-15+

InChI Key

PNJATRYTZDKMFQ-PXLXIMEGSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C/C(=C\3/NC4=CC=CC=C4O3)/C(=O)C=C2)Cl

SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Cl

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4O3)C(=O)C=C2)Cl

Origin of Product

United States

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